Emodin 6-O-|A-D-glucoside
Description
Contextualization within Anthraquinone (B42736) Glycoside Research
Emodin (B1671224) 6-O-β-D-glucoside belongs to the large class of naturally occurring compounds known as anthraquinone glycosides. The basic structure of these molecules consists of an anthraquinone aglycone—a three-ring aromatic system—linked to a sugar moiety via a glycosidic bond. The aglycone portion, in this case, is emodin (6-methyl-1,3,8-trihydroxyanthraquinone), a prominent anthraquinone found in the roots and rhizomes of various plants, including those of the Rheum (rhubarb) and Polygonum genera. nih.govCurrent time information in Bangalore, IN.
Anthraquinones and their glycosides are recognized for a wide array of biological activities. nih.govchemfaces.com The attachment of a sugar molecule, a process known as glycosylation, significantly alters the physicochemical properties of the parent aglycone, such as its water solubility and bioavailability, which in turn influences its biological function. mdpi.commedchemexpress.comnih.gov Plants produce a variety of emodin glycosides, where the sugar can be attached at different hydroxyl groups of the emodin structure. For instance, besides Emodin 6-O-β-D-glucoside, Emodin-8-O-glucoside is another commonly studied derivative. ontosight.ainih.gov The specific position and stereochemistry of the glycosidic bond, such as the distinction between an alpha (α) and a beta (β) linkage, are critical for the molecule's specific interactions with biological systems. While both isomers exist, research has concentrated almost exclusively on the β-anomer.
Significance in Natural Product Chemistry and Biomedical Research
Emodin 6-O-β-D-glucoside, also known as Glucoemodin, has drawn attention from researchers in natural product chemistry and biomedicine. It is a recognized active compound isolated from medicinal plants such as Reynoutria japonica (Japanese knotweed). Its significance lies in the unique combination of the emodin scaffold with a glucose unit, which modulates its activity.
In the field of biomedical research, the compound is noted for its potent anti-inflammatory and barrier-protective effects. medchemexpress.com Studies have investigated its potential in models of vascular inflammation, which is a key process in the development of conditions like atherosclerosis and complications associated with diabetes. Research has shown that Emodin 6-O-β-D-glucoside can inhibit the production of pro-inflammatory cytokines and suppress key inflammatory signaling pathways. These findings underscore the compound's importance as a lead structure in pharmacological research and a subject for understanding the biological roles of natural anthraquinone glycosides. medchemexpress.com
Data Tables
The following tables provide summarized data based on available scientific literature.
Table 1: Chemical Identification of Emodin 6-O-D-glucoside Isomers
| Property | Emodin 6-O-α-D-glucoside | Emodin 6-O-β-D-glucoside |
|---|---|---|
| Synonym | - | Glucoemodin |
| Molecular Formula | C₂₁H₂₀O₁₀ | C₂₁H₂₀O₁₀ |
| Molecular Weight | 432.38 g/mol | 432.38 g/mol |
| PubChem CID | 5317038 | 10250917 |
| CAS Number | Not available | 34298-85-6 |
| Notes | Limited data available in scientific literature. | Extensively studied isomer. |
Table 2: Selected Natural Sources of Emodin and its Glycosides
| Plant Species | Family | Part(s) Used |
|---|---|---|
| Rheum palmatum (Chinese Rhubarb) | Polygonaceae | Roots, Rhizomes |
| Rheum officinale | Polygonaceae | Roots, Rhizomes |
| Reynoutria japonica (Japanese Knotweed) | Polygonaceae | Aerial parts, Roots |
| Polygonum multiflorum (Tuber fleeceflower) | Polygonaceae | Roots |
| Aloe vera | Asphodelaceae | Leaves |
| Frangula alnus (Alder buckthorn) | Rhamnaceae | Bark |
Source: nih.govCurrent time information in Bangalore, IN.nih.govontosight.ai
Table 3: Selected Research Findings on the Biological Activities of Emodin-6-O-β-D-glucoside
| Research Area | Experimental Model | Key Findings | Reference(s) |
|---|---|---|---|
| Anti-inflammatory Response | Human Umbilical Vein Endothelial Cells (HUVECs) | Suppressed the release of High Mobility Group Box 1 (HMGB1) protein and the production of Tumor Necrosis Factor-alpha (TNF-α). Inhibited the activation of Nuclear Factor-kappa B (NF-κB). | |
| Vascular Inflammation | HUVECs (High-glucose induced) | Reduced the expression of adhesion molecules (VCAM-1, ICAM-1, E-selectin). Decreased expression of pro-inflammatory chemokines (MCP-1, IL-8). | |
| Endothelial Protection | HUVECs | Inhibited the shedding of Endothelial Protein C Receptor (EPCR) by suppressing Tumor necrosis factor-α converting enzyme (TACE). | |
| Diabetic Complications | HUVECs and mice models | Showed protective effects against high-glucose-induced vascular inflammation and permeability. |
Structure
3D Structure
Properties
IUPAC Name |
1,8-dihydroxy-3-methyl-6-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyanthracene-9,10-dione | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20O10/c1-7-2-9-14(11(23)3-7)18(27)15-10(16(9)25)4-8(5-12(15)24)30-21-20(29)19(28)17(26)13(6-22)31-21/h2-5,13,17,19-24,26,28-29H,6H2,1H3/t13-,17-,19+,20-,21-/m1/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UBVJENDWBOVRBS-JNHRPPPUSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C(=C1)O)C(=O)C3=C(C2=O)C=C(C=C3O)OC4C(C(C(C(O4)CO)O)O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC2=C(C(=C1)O)C(=O)C3=C(C2=O)C=C(C=C3O)O[C@H]4[C@@H]([C@H]([C@@H]([C@H](O4)CO)O)O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20O10 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
432.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
34298-85-6 | |
| Record name | Glucoemodin | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=34298-85-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Natural Occurrence and Biosynthesis Research
Plant Sources and Botanical Distribution
Emodin (B1671224) 6-O-β-D-glucoside and its aglycone, emodin, are distributed across several botanical families. The Polygonaceae, Fabaceae, and Rhamnaceae families are particularly notable for containing species that produce these compounds.
The Polygonaceae family, commonly known as the knotweed or buckwheat family, is a significant source of emodin and its glycosides. medchemexpress.com Several species within this family have been extensively studied for their phytochemical composition.
Reynoutria japonica (Japanese Knotweed): This species is a well-documented source of Emodin 6-O-β-D-glucoside. medchemexpress.comwikipedia.orgresearchgate.net The compound is considered an active constituent of the plant. wikipedia.orgusda.gov Research has quantified the amount of "emodin glucoside" in the leaves of Reynoutria japonica at approximately 2.47 mg/g dry weight. mdpi.com
Rheum palmatum (Chinese Rhubarb): The roots and rhizomes of Rheum palmatum are known to contain a variety of anthraquinones, including emodin and its glycosides. nih.govnih.govnih.gov While the presence of various emodin glucosides is confirmed, research often groups them, making the specific concentration of the 6-O-β-D-glucoside isomer less distinct.
Polygonum multiflorum (Tuber Fleeceflower): This plant is another recognized source of emodin and its derivatives. nih.govchemfaces.com Studies have identified several emodin glycosides in this species, such as emodin-8-O-β-D-glucoside (EMG), emodin-1-O-glucoside, and emodin-8-O-(6′-O-malonyl)-glucoside. conservationdigest.com The presence of these related compounds underscores the plant's capacity for emodin glycosylation.
Polygonum cuspidatum (Bushy Knotweed): Often used interchangeably with Reynoutria japonica in literature, this species is also a prominent source of emodin and its glucosides. nih.govchemfaces.comwisconsin.edu Specific isomers like emodin-8-O-glucoside and emodin-1-O-β-D-glucopyranoside have been isolated from this plant. nih.govchemicalbook.com
| Species | Common Name | Specific Emodin Glycosides Identified | Reference |
|---|---|---|---|
| Reynoutria japonica | Japanese Knotweed | Emodin 6-O-β-D-glucoside, Emodin 8-O-glucoside | wikipedia.orgmdpi.comconservationdigest.com |
| Rheum palmatum | Chinese Rhubarb | Emodin glucosides (general) | nih.govnih.gov |
| Polygonum multiflorum | Tuber Fleeceflower | Emodin-8-O-β-D-glucoside, Emodin-1-O-glucoside, Emodin-8-O-(6′-O-malonyl)-glucoside | conservationdigest.com |
| Polygonum cuspidatum | Bushy Knotweed | Emodin-8-O-glucoside, Emodin-1-O-β-D-glucopyranoside | nih.govchemicalbook.com |
The Fabaceae, or legume family, also includes plants that produce emodin and related compounds.
Senna alata (syn. Cassia alata): This plant, commonly known as the candlestick plant, is reported to contain emodin. medchemexpress.com However, specific research identifying the 6-O-β-D-glucoside isomer is not prevalent.
Cassia tora (Sicklepod): The seeds of Cassia tora have been found to contain emodin and a variety of other glycosides. guidechem.comresearchgate.net While some reports mention the presence of "emodin glycoside" and its role in the plant's biological activities, the specific isolation of Emodin 6-O-β-D-glucoside has not been explicitly detailed in the reviewed literature. Instead, other complex glycosides like rubrofusarin-6-O-β-D-gentiobioside have been identified. researchgate.net
The Rhamnaceae family, known as the buckthorn family, has a long history of use, and its chemical constituents include anthraquinones.
Buckthorn (Rhamnus and Frangula spp.): Species such as Rhamnus cathartica (Common Buckthorn) and Frangula alnus (Alder Buckthorn) are well-established sources of emodin. wikipedia.orgnih.govguidechem.com The compound often exists in glycosidic form within these plants, which is crucial for its biological activity. mdpi.com Research has identified various emodin glucosides in this family, including emodin-1-O-β-D-glucoside, emodin-8-O-β-D-glucoside, and emodin-8-O-beta-primveroside. mdpi.comnih.gov A monoglucoside of emodin has also been isolated from the bark of Rhamnus frangula. researchgate.net While the family is rich in emodin glycosides, the specific presence of the 6-O-β-D-glucoside isomer is not explicitly confirmed in available research.
While the primary focus is on the families listed above, the aglycone emodin is found in other species, including some in the genus Aloe. chemfaces.comwisconsin.edu However, detailed studies confirming the presence of Emodin 6-O-β-D-glucoside in these other species are limited.
Microbial and Fungal Sources
Beyond the plant kingdom, emodin is also a product of secondary metabolism in various microorganisms, particularly fungi.
Aspergillus spp.: Fungi from the genus Aspergillus are known to produce emodin. nih.gov For instance, the marine-derived fungus Aspergillus favipes has been studied for its ability to produce emodin through fermentation.
Penicillium spp.: The Penicillium genus is another group of fungi capable of biosynthesizing emodin. The related anthraquinone (B42736) citreorosein (B13863) was first isolated from Penicillium citreoroseum.
Biosynthetic Pathways and Precursors
The biosynthesis of Emodin 6-O-β-D-glucoside is a two-stage process involving the formation of the emodin aglycone followed by a glycosylation step.
The core emodin structure is synthesized via the polyketide pathway. This is a major secondary metabolic pathway in plants and fungi that produces a wide variety of aromatic compounds. The pathway starts with a precursor molecule, typically acetyl-CoA, and involves sequential additions of malonyl-CoA units to form a polyketide chain. This chain then undergoes a series of cyclization and aromatization reactions to form the characteristic tricyclic anthraquinone skeleton of emodin.
The final step in the formation of Emodin 6-O-β-D-glucoside is glycosylation. This involves the attachment of a glucose molecule to the emodin aglycone at the C-6 hydroxyl group. This reaction is catalyzed by a specific enzyme called glycosyltransferase. Research has demonstrated that a glycosyltransferase from the bacterium Bacillus licheniformis can be used for the enzymatic modification of emodin, resulting in the production of emodin-O-β-D-glucoside, with emodin-6-O-β-D-glucopyranoside being a notable product. medchemexpress.com This suggests that similar enzymatic mechanisms are responsible for its formation in plants and fungi.
Enzymatic Glycosylation Mechanisms
Glycosylation is a crucial enzymatic modification that alters the solubility, stability, and biological activity of various secondary metabolites, including emodin. This process is catalyzed by a class of enzymes known as UDP-glycosyltransferases (UGTs).
UDP-glycosyltransferases are a large and diverse family of enzymes that facilitate the transfer of a glycosyl group from an activated sugar donor, such as UDP-glucose, to an acceptor molecule. In the context of Emodin 6-O-β-D-glucoside biosynthesis, several UGTs have been identified and characterized.
A notable example is RpUGT1 , a UDP-glycosyltransferase isolated from Rheum palmatum. Functional characterization of this enzyme has confirmed its role in the glucosylation of emodin to yield Emodin 6-O-β-D-glucoside. acs.orgresearchgate.net RpUGT1 exhibits a degree of substrate promiscuity, as it has also been shown to glucosylate other compounds, such as the stilbene (B7821643) rhapontigenin (B1662419) and various flavonoids. acs.orgmdpi.com This broad substrate specificity is a common feature among many plant UGTs.
In addition to plant-derived UGTs, microbial enzymes have also been harnessed for the production of emodin glycosides. For instance, a glycosyltransferase from Bacillus licheniformis DSM13, known as YjiC, has been successfully used in engineered Escherichia coli to catalyze the glycosylation of emodin, resulting in the formation of emodin-O-β-D-glucoside. nih.gov This demonstrates the potential of microbial systems for the biotechnological production of this compound.
Below is a table summarizing the key characteristics of RpUGT1:
| Characteristic | Description | Source |
| Enzyme Name | RpUGT1 | acs.orgresearchgate.net |
| Source Organism | Rheum palmatum | acs.orgresearchgate.net |
| Enzyme Class | UDP-Glycosyltransferase (UGT) | acs.orgresearchgate.net |
| Substrate | Emodin | acs.orgresearchgate.net |
| Product | Emodin 6-O-β-D-glucoside | acs.orgresearchgate.net |
| Other Substrates | Rhapontigenin, Flavonoids | acs.orgmdpi.com |
A critical aspect of enzymatic glycosylation is its regioselectivity, which refers to the enzyme's ability to attach the sugar moiety to a specific position on the acceptor molecule. In the case of Emodin 6-O-β-D-glucoside, the glucose is specifically attached to the hydroxyl group at the 6th position of the emodin structure.
The UGT RpUGT1 has been shown to exhibit this precise regioselectivity, catalyzing the formation of the 6-O-glucoside. acs.orgresearchgate.net The regioselectivity of UGTs is determined by the architecture of their active site. The specific amino acid residues within the substrate-binding pocket orient the acceptor molecule (emodin) in such a way that only the 6-hydroxyl group is accessible to the UDP-glucose donor for the glycosidic bond formation. While the precise key amino acid residues responsible for the 6-O-regioselectivity in RpUGT1 have not been fully elucidated, studies on other UGTs have demonstrated that subtle changes in the active site can lead to alterations in regioselectivity.
Polyketide Synthase Pathways in Microbial Systems
The biosynthesis of the emodin aglycone itself is a fascinating process that originates from simple precursor molecules. In fungi and other microbial systems, emodin is synthesized via the polyketide pathway, a major route for the production of a diverse array of natural products. nih.govrsc.org
This pathway is initiated by a Type II polyketide synthase (PKS) . These large, multi-domain enzymes catalyze the iterative condensation of small carboxylic acid units, typically acetyl-CoA and malonyl-CoA, to generate a long poly-β-keto chain. For emodin biosynthesis, an octaketide chain is formed from one acetyl-CoA starter unit and seven malonyl-CoA extender units. nih.gov
The first stable, enzyme-free intermediate in the fungal emodin biosynthetic pathway is atrochrysone (B1255113) carboxylic acid . nih.gov This tricyclic compound is formed through the cyclization of the linear octaketide chain. The subsequent steps in the pathway involve a series of enzymatic modifications to convert atrochrysone carboxylic acid into emodin.
In fungal gene clusters for emodin biosynthesis, several key enzymes have been identified that catalyze these downstream transformations. These include:
A decarboxylase , which removes the carboxyl group from atrochrysone carboxylic acid to yield atrochrysone.
An anthrone (B1665570) oxidase , which is responsible for the oxidation of emodin anthrone to the final emodin structure. nih.gov
The sequence of these final steps can vary, but a common proposed pathway involves the decarboxylation of atrochrysone carboxylic acid to atrochrysone, which then undergoes dehydration to form emodin anthrone. The final step is the oxidation of emodin anthrone by an anthrone oxidase to yield emodin. acs.orgnih.gov
Below is a table summarizing the key enzymes in the microbial emodin biosynthesis pathway:
| Enzyme/Intermediate | Role | Source |
| Type II Polyketide Synthase | Catalyzes the formation of a linear octaketide chain | nih.gov |
| Atrochrysone Carboxylic Acid | First enzyme-free tricyclic intermediate | acs.orgnih.gov |
| Decarboxylase | Removes the carboxyl group from atrochrysone carboxylic acid | nih.gov |
| Anthrone Oxidase | Oxidizes emodin anthrone to emodin | nih.gov |
Isolation, Purification, and Characterization Methodologies
Extraction Techniques for Emodin (B1671224) 6-O-β-D-glucoside
The initial step in isolating Emodin 6-O-β-D-glucoside is its extraction from the raw plant material. The choice of extraction method is critical as it influences the yield and purity of the final product. Both conventional and modern techniques are employed, each with distinct advantages and applications.
Conventional solvent extraction remains a widely used method due to its simplicity and scalability. The selection of the solvent is paramount and is based on the polarity of the target compound. As a glycoside, Emodin 6-O-β-D-glucoside is more polar than its aglycone, emodin. Consequently, polar solvents like methanol (B129727) and ethanol (B145695) are effective for its extraction. fspublishers.org
Methanol and ethanol can readily dissolve the glucoside, facilitating its removal from the plant matrix. The process typically involves macerating or refluxing the powdered plant material with the chosen solvent. fspublishers.orgresearchgate.net Studies on related anthraquinones from plants like Rheum emodi have shown ethanol to be an excellent solvent, particularly when optimizing parameters such as the solid-to-solvent ratio, which was found to be optimal at 1:20. nih.gov For instance, the extraction of the aerial parts of Reynoutria japonica has been effectively carried out using methanol to create a crude extract rich in emodin glucosides. researchgate.net
Table 1: Conventional Solvent Extraction Parameters for Related Anthraquinones
| Plant Source | Target Compound Group | Solvent | Method | Key Parameters | Reference |
|---|---|---|---|---|---|
| Rheum palmatum | Emodin | 80% Ethanol | Reflux | 95°C, 90 min | fspublishers.org |
| Rheum emodi | Dihydroxyanthraquinones | Ethanol | Maceration | 1:20 solid-to-solvent ratio, 24 h | nih.gov |
| Reynoutria japonica | Emodin Glucosides | Methanol | Maceration/Sonication | Room temperature | researchgate.net |
To improve efficiency, reduce solvent consumption, and shorten extraction times, several advanced methodologies have been developed and applied for the extraction of anthraquinones and their glycosides.
Supercritical Fluid Extraction (SFE) is a green extraction technique that utilizes a supercritical fluid, most commonly carbon dioxide (CO₂), as the solvent. mdpi.com While supercritical CO₂ is nonpolar and thus not ideal for extracting polar glycosides on its own, its solvating power can be modified by adding a polar co-solvent, such as methanol or ethanol. mdpi.comresearchgate.net This modification increases the polarity of the supercritical fluid, enabling the effective extraction of polar compounds like Emodin 6-O-β-D-glucoside. The SFE process is advantageous as it is conducted in the absence of light and oxygen, which helps protect thermolabile or easily oxidized compounds. researchgate.net Research on extracting emodin from Polygonum cuspidatum has demonstrated that SFE can yield extracts of much higher purity compared to other methods. cabidigitallibrary.org
Ultrasonic-Assisted Extraction (UAE) employs high-frequency sound waves to create acoustic cavitation in the solvent. nih.gov This phenomenon generates tiny, imploding bubbles that disrupt the plant cell walls, enhancing the penetration of the solvent into the plant matrix and facilitating the release of target compounds. nih.govmdpi.com This method significantly reduces extraction time and solvent volume compared to conventional techniques. fspublishers.orgnih.gov For the extraction of emodin from Rheum officinale, UAE with ethanol as the solvent was optimized, with key parameters identified as ultrasonic power, time, and liquid-to-material ratio. nih.govresearchgate.net The kinetic analysis of this process showed that it conformed to Fick's second law of diffusion, indicating an efficient mass transfer process. nih.gov
Matrix Solid-Phase Dispersion (MSPD) is a streamlined sample preparation technique that combines extraction and clean-up into a single step. nih.govmdpi.com In this process, the solid sample is blended with a solid-phase dispersant (like silica (B1680970) gel or C18-bonded silica), causing the disruption of the sample matrix and the dispersion of its components onto the solid support. nih.govmdpi.com The target compounds can then be selectively eluted using a suitable solvent. mdpi.com MSPD is noted for its simplicity, efficiency, and minimal use of organic solvents. mdpi.com This technique allows for better interaction between the sample particles and the extraction solvent due to the increased surface area from mechanical disruption. mdpi.com While specific studies on Emodin 6-O-β-D-glucoside are limited, MSPD has been successfully applied to extract a wide range of bioactive compounds from complex biological matrices, including various plant-based samples. mdpi.comrsc.org
Table 2: Comparison of Advanced Extraction Methods for Anthraquinones
| Method | Principle | Advantages | Common Solvents/Co-solvents | Reference |
|---|---|---|---|---|
| SFE | Extraction with a supercritical fluid | High purity, environmentally friendly | CO₂ with Ethanol/Methanol modifier | mdpi.comcabidigitallibrary.org |
| UAE | Acoustic cavitation disrupts cell walls | Reduced time and solvent use, increased yield | Ethanol, Methanol | fspublishers.orgnih.govresearchgate.net |
| MSPD | Sample disruption and dispersion on a solid support | Integrates extraction and cleanup, low solvent volume | Varies based on target analyte (e.g., Acetonitrile (B52724), Ethanol) | nih.govmdpi.commdpi.com |
Advanced and Optimized Extraction Methods
Chromatographic Separation and Purification Techniques
Following crude extraction, the extract contains a mixture of various compounds. Therefore, chromatographic techniques are essential to isolate and purify Emodin 6-O-β-D-glucoside to a high degree.
The purification process often involves multiple chromatographic steps. A common strategy begins with column chromatography over silica gel to perform an initial fractionation of the crude extract. Further purification is then achieved using more advanced and higher-resolution techniques.
Preparative High-Performance Liquid Chromatography (prep-HPLC) is a frequently used method for the final purification of anthraquinone (B42736) glycosides. researchgate.net Reversed-phase columns, such as C18, are typically employed with a mobile phase consisting of a gradient of methanol or acetonitrile and water. cabidigitallibrary.org This technique allows for the separation of closely related compounds based on their differential partitioning between the stationary and mobile phases.
Another powerful technique for separating natural products is Centrifugal Partition Chromatography (CPC), a form of counter-current chromatography. CPC is a liquid-liquid separation method that avoids the use of solid stationary phases, which can sometimes cause irreversible adsorption of the sample. In a study on Reynoutria japonica, CPC was successfully used to separate emodin glucosides. A solvent system composed of petroleum ether, ethyl acetate, methanol, and water (4:5:4:5 v/v/v/v) in descending mode allowed for the collection of fractions enriched with both Emodin 6-O-glucoside and Emodin 8-O-glucoside. nih.gov These enriched fractions were then subjected to a final purification step using preparative HPLC to obtain the individual compounds in high purity. nih.gov
Table 3: Chromatographic Techniques for the Purification of Emodin Glucosides
| Technique | Stationary/Mobile Phase System | Purpose | Outcome | Reference |
|---|---|---|---|---|
| Column Chromatography | Silica gel with various solvent gradients | Initial fractionation | Separation of crude extract into less complex fractions | researchgate.net |
| Centrifugal Partition Chromatography (CPC) | Two-phase solvent system (e.g., petroleum ether:ethyl acetate:methanol:water) | Separation of glucosides | Enriched fractions of Emodin 6-O-glucoside and 8-O-glucoside | nih.gov |
| Preparative HPLC | Reversed-phase C18 column with Methanol/Water or Acetonitrile/Water gradient | Final purification | High-purity (>95%) isolated compound | researchgate.netnih.gov |
High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC)
High-Performance Liquid Chromatography (HPLC) and its more advanced counterpart, Ultra-Performance Liquid Chromatography (UPLC), are indispensable tools for the analysis and purification of anthraquinone glycosides like Emodin 6-O-β-D-glucoside. These techniques offer high resolution, sensitivity, and reproducibility.
Detailed Research Findings: Reverse-phase HPLC is the most common mode used for the separation of emodin and its glycosides. A C18 column is typically employed as the stationary phase due to its ability to effectively separate compounds based on their hydrophobicity. Since glycosides are more polar than their corresponding aglycones, they generally have shorter retention times.
Method development for the separation of anthraquinone derivatives often involves a gradient elution. A common mobile phase consists of an acidified aqueous solution (e.g., with formic or phosphoric acid) and an organic solvent, typically methanol or acetonitrile. The gradient starts with a higher proportion of the aqueous phase, which is gradually decreased to elute the more nonpolar compounds. For instance, a gradient of 0.1% formic acid in water (Solvent A) and methanol (Solvent B) is frequently used. uomustansiriyah.edu.iqmdpi.com Detection is commonly performed using a photodiode array (PDA) detector, with characteristic absorption maxima for emodin derivatives around 254 nm, 287 nm, and 436 nm. uomustansiriyah.edu.iqpolyu.edu.hk
UPLC systems, which utilize smaller particle sizes in the stationary phase (typically under 2 µm), offer significant advantages over traditional HPLC, including faster analysis times, better resolution, and lower solvent consumption. nih.govnih.gov UPLC coupled with mass spectrometry (UPLC-MS/MS) is a powerful technique for the tentative identification of emodin glycoside isomers in complex mixtures, based on their retention times and fragmentation patterns. nih.govnih.gov The neutral loss of the glucose moiety (162 Da) is a characteristic fragmentation pattern for these compounds in MS/MS analysis. nih.gov
Table 1: Representative HPLC/UPLC Parameters for Anthraquinone Glycoside Analysis
| Parameter | Typical Conditions | Reference |
| Column | C18 (e.g., 4.6 x 250 mm, 5 µm) | polyu.edu.hk |
| Mobile Phase A | Water with 0.1% Formic Acid | uomustansiriyah.edu.iqmdpi.com |
| Mobile Phase B | Methanol or Acetonitrile | uomustansiriyah.edu.iqnih.gov |
| Elution Mode | Gradient | uomustansiriyah.edu.iq |
| Flow Rate | 0.8 - 1.0 mL/min (HPLC) | uomustansiriyah.edu.iq |
| Detection | PDA (254, 287, 436 nm) | polyu.edu.hk |
| Temperature | 30-35 °C | polyu.edu.hkmdpi.com |
Counter-Current Chromatography (CCC) and Centrifugal Partition Chromatography (CPC)
Counter-Current Chromatography (CCC) and its high-speed variant (HSCCC), along with Centrifugal Partition Chromatography (CPC), are liquid-liquid partition chromatography techniques that have proven highly effective for the preparative-scale separation of natural products. medchemexpress.comupit.ro These methods avoid the use of solid stationary phases, thereby eliminating issues like irreversible adsorption and sample degradation, which can occur with silica gel. medchemexpress.com
Detailed Research Findings: The success of CCC/CPC separations hinges on the selection of an appropriate biphasic solvent system. The ideal system provides suitable partition coefficients (K values) for the target compounds, allowing for their effective separation. For the separation of emodin glycoside isomers, which often have very similar polarities, finding a suitable solvent system is critical.
A study successfully employed CPC for the fractionation of a methanolic extract from Reynoutria japonica. Using a solvent system composed of petroleum ether:ethyl acetate:methanol:water (4:5:4:5 v/v/v/v) in the descending mode, researchers were able to obtain fractions enriched in both emodin 6-O-glucoside and the more common 8-O-glucoside isomer. rsc.org Another report indicates that HSCCC with a solvent system of petroleum ether:ethyl acetate:water (1:5:5, v/v/v/v) was used to separate emodin-6-O-glucoside from a partially purified sample obtained from Polygonum cuspidatum. medchemexpress.com These enriched fractions can then be further purified using techniques like preparative HPLC. medchemexpress.com
Table 2: CCC/CPC Solvent Systems for Emodin Glucoside Separation
| Technique | Solvent System (v/v/v/v) | Target Compound | Reference |
| CPC | Petroleum Ether:Ethyl Acetate:Methanol:Water (4:5:4:5) | Emodin 6-O-glucoside & 8-O-glucoside | rsc.org |
| HSCCC | Petroleum Ether:Ethyl Acetate:Water (1:5:5) | Emodin 6-O-glucoside | medchemexpress.com |
Adsorption and Gel Filtration Chromatography (e.g., Silica Gel, Sephadex)
Traditional column chromatography techniques, including adsorption chromatography on silica gel and gel filtration chromatography using media like Sephadex, are foundational steps in the purification of natural products. researchgate.netmdpi.com
Detailed Research Findings: Silica Gel Chromatography: Silica gel acts as a polar stationary phase, separating compounds based on their polarity. teledynelabs.com In the context of anthraquinone purification, a crude plant extract is often first subjected to silica gel column chromatography. researchgate.netresearchgate.net A nonpolar solvent or a mixture of low polarity (e.g., hexane, chloroform, ethyl acetate) is used to elute less polar compounds first. The polarity of the mobile phase is then gradually increased (e.g., by adding methanol) to elute more polar compounds like anthraquinone glycosides. researchgate.netnih.gov While effective for initial fractionation, silica gel can sometimes lead to irreversible adsorption of certain phenolic compounds. medchemexpress.com
Gel Filtration Chromatography: This technique, also known as size-exclusion chromatography, separates molecules based on their size. prep-hplc.com Sephadex LH-20 is a commonly used medium for the purification of small organic molecules like flavonoids and other glycosides in organic solvents. prep-hplc.comcytivalifesciences.comnih.gov It is particularly useful as a final polishing step to remove impurities of different molecular sizes. prep-hplc.com Fractions from a primary separation method, like silica gel chromatography or CPC, are often applied to a Sephadex LH-20 column. Elution is typically carried out with a solvent such as methanol or ethanol-water mixtures to yield the purified compound. nih.gov
Structural Elucidation and Analytical Characterization
Once isolated, the definitive identification of Emodin 6-O-β-D-glucoside requires sophisticated spectroscopic techniques, with Nuclear Magnetic Resonance (NMR) spectroscopy being the most powerful tool.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule, allowing for the unambiguous determination of its structure and the specific position of the glycosidic linkage.
¹H-NMR provides information about the chemical environment of protons, while ¹³C-NMR provides similar information for carbon atoms. The chemical shifts (δ), signal multiplicities (e.g., singlet, doublet, triplet), and coupling constants (J) are all used to piece together the molecular structure.
Detailed Research Findings: While complete, officially published, and assigned NMR data for Emodin 6-O-β-D-glucoside is not readily available in scientific literature, the expected signals can be inferred from the known spectra of emodin and related glucosides. The ¹H-NMR spectrum would show characteristic signals for the aromatic protons of the emodin core, a methyl group singlet, and signals for the glucose moiety, including a distinct anomeric proton (H-1') doublet. The ¹³C-NMR spectrum would display signals for the carbonyl carbons, aromatic carbons, and the six carbons of the glucose unit. The specific chemical shifts of the aromatic protons and carbons in the ring to which the glucose is attached would differ significantly from those of the 8-O-glucoside isomer, allowing for their differentiation.
Note: As definitive, published NMR data tables for Emodin 6-O-β-D-glucoside could not be located, representative tables are not provided to ensure scientific accuracy.
2D NMR experiments are crucial for confirming the structural assignments made from 1D NMR data. Techniques like COSY, HSQC, and HMBC reveal correlations between different nuclei.
Detailed Research Findings: The structural elucidation of anthraquinone glycosides relies heavily on 2D NMR experiments to confirm connectivity. researchgate.netresearchgate.netresearchgate.net
COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other, typically on adjacent carbons. It is used to map out the proton spin systems within the glucose unit and any coupled protons on the aromatic rings. researchgate.netsdsu.edu
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates protons directly to the carbons they are attached to (one-bond ¹H-¹³C correlation). It is essential for assigning the carbon signals based on their corresponding, and more easily assigned, proton signals. researchgate.netsdsu.edu
HMBC (Heteronuclear Multiple Bond Correlation): This is arguably the most critical experiment for determining the position of the glycosidic linkage. It shows correlations between protons and carbons that are two or three bonds away. A key correlation would be observed between the anomeric proton of the glucose (H-1') and the carbon of the emodin core to which it is attached via the oxygen atom (C-6). This long-range correlation provides definitive proof of the 6-O-glucoside structure. researchgate.netresearchgate.netsdsu.edu
Mass Spectrometry (MS) Applications
Mass spectrometry is an indispensable tool for determining the molecular weight and fragmentation pattern of Emodin 6-O-β-D-glucoside, providing definitive structural information.
Electrospray Ionization Mass Spectrometry (ESI-MS) is frequently employed for the analysis of polar, thermally labile molecules like glycosides. In negative ion mode, Emodin 6-O-β-D-glucoside readily forms a deprotonated molecule, [M-H]⁻. The monoisotopic molecular weight of the compound is 432.1056 g/mol , leading to an expected [M-H]⁻ ion at an m/z (mass-to-charge ratio) of approximately 431.10. hmdb.ca
A characteristic feature in the MS/MS spectrum of emodin glycosides is the facile cleavage of the glycosidic bond. nih.gov This fragmentation results in the neutral loss of the glucose moiety (162.05 Da) and the formation of the deprotonated emodin aglycone as the most prominent fragment ion at an m/z of 269.05. This behavior is a key diagnostic marker for identifying emodin glycosides.
| Ion Type | Description | Theoretical m/z |
|---|---|---|
| [M-H]⁻ | Deprotonated molecular ion | 431.10 |
| [M-H-162]⁻ | Fragment ion after loss of glucose | 269.05 |
For more precise structural confirmation, Quadrupole Time-of-Flight (Q-TOF) tandem mass spectrometry provides high-resolution mass measurements, allowing for the determination of elemental compositions. The high mass accuracy of Q-TOF MS confirms the molecular formula of the parent ion and its fragments.
Analysis of the isomeric compound, emodin-8-O-β-D-glucoside, using LC-MS with a qTof instrument in negative mode, showed a precursor ion [M-H]⁻ at m/z 431.096. nih.gov Due to their identical elemental composition, the same accurate mass is expected for Emodin 6-O-β-D-glucoside. Subsequent MS/MS analysis (MS²) of this precursor ion yields a high-intensity product ion at m/z 269.0449, corresponding to the deprotonated emodin aglycone. nih.gov Further fragmentation of the emodin aglycone ion can produce smaller fragments, such as the ion at m/z 225.05, resulting from a subsequent loss of a carboxyl group (CO₂). nih.gov
| Ion | Elemental Composition | Observed m/z (from isomer data) | Description |
|---|---|---|---|
| [C₂₁H₁₉O₁₀]⁻ | C₂₁H₁₉O₁₀ | 431.0960 | Parent Ion [M-H]⁻ |
| [C₁₅H₉O₅]⁻ | C₁₅H₉O₅ | 269.0450 | Emodin Aglycone Fragment |
| [C₁₄H₉O₃]⁻ | C₁₄H₉O₃ | 225.0552 | Fragment from Emodin Aglycone |
Spectrophotometric Techniques
Spectrophotometric methods are used to study the electronic and vibrational properties of the molecule, which are dependent on its chromophores and functional groups.
Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule based on their characteristic vibrational frequencies. The IR spectrum of Emodin 6-O-β-D-glucoside is complex, showing absorptions for the various functional groups from both the emodin and the glucoside units.
Key expected absorption bands include:
A broad band in the region of 3600-3200 cm⁻¹, characteristic of O-H stretching vibrations from the phenolic hydroxyl groups on the emodin core and the multiple hydroxyl groups on the sugar moiety.
Sharp, strong bands around 1670-1620 cm⁻¹ corresponding to the C=O (quinone) stretching vibrations. researchgate.net
Bands in the 1600-1450 cm⁻¹ region, attributable to the C=C stretching vibrations of the aromatic rings. researchgate.net
A series of strong bands in the 1300-1000 cm⁻¹ range, which can be assigned to the C-O stretching and O-H bending vibrations, with significant contributions from the glycosidic linkage and the sugar's polyol structure.
Preclinical Biological Activities and Molecular Mechanisms
Anti-inflammatory Research
Emodin (B1671224) 6-O-β-D-glucoside, an active compound found in plants such as Reynoutria japonica, has been the focus of studies investigating its capacity to counter inflammatory processes. Research, particularly in models of vascular inflammation, has highlighted its potential therapeutic benefits.
Molecular Mechanisms of Action
The anti-inflammatory activity of Emodin 6-O-β-D-glucoside is attributed to its ability to interfere with several critical signaling cascades that are central to the inflammatory response.
Emodin 6-O-β-D-glucoside has been shown to be a potent modulator of the Nuclear Factor-kappa B (NF-κB) pathway, a cornerstone in the transcription of pro-inflammatory genes. In a key study, pretreatment with Emodin 6-O-β-D-glucoside was found to attenuate the activation of NF-κB in human umbilical vein endothelial cells (HUVECs) subjected to high glucose conditions. nih.gov This inhibitory effect on NF-κB activation is a crucial mechanism underlying the compound's anti-inflammatory action. The aglycone form, emodin, has also been extensively studied and is known to inhibit NF-κB activation, suggesting a shared mechanism of action for this class of compounds. frontiersin.org
While direct and detailed studies on the effect of Emodin 6-O-β-D-glucoside on the Mitogen-Activated Protein Kinase (MAPK) signaling pathways are still emerging, research on the closely related compound, emodin-8-O-glucoside, provides valuable insights. Emodin-8-O-glucoside has been observed to increase the phosphorylation of MAPKs, specifically JNK and p38, in macrophage cell lines. This suggests that the glucoside forms of emodin can indeed interact with and modulate MAPK signaling. The broader anti-inflammatory role of emodin is also linked to its ability to inhibit the phosphorylation of key MAPK members like ERK1/2, JNK, and p38 in various inflammatory models. mdpi.com
Emerging evidence points to the role of Emodin 6-O-β-D-glucoside as an inhibitor of High Mobility Group Box 1 (HMGB1), a late-phase pro-inflammatory cytokine. A review of herbal components with HMGB1-inhibiting properties has identified Emodin 6-O-β-D-glucoside as being effective in suppressing endotoxin-induced HMGB1 secretion. This action is significant as HMGB1 is a key mediator in various inflammatory conditions, and its inhibition represents a promising therapeutic strategy.
The interaction of Emodin 6-O-β-D-glucoside with the Toll-like Receptor (TLR) pathway is an area of ongoing investigation. Studies on the related compound, emodin-8-O-glucoside, have demonstrated an ability to upregulate the expression of TLR-2 mRNA. This finding suggests that emodin glucosides may modulate the initial stages of the innate immune response, which is often triggered by the activation of TLRs. The aglycone, emodin, has also been shown to suppress TLR4-mediated signaling pathways, indicating a potential for this class of compounds to regulate inflammatory responses at the receptor level.
Regulation of Pro-inflammatory Mediators
A significant aspect of the anti-inflammatory profile of Emodin 6-O-β-D-glucoside is its ability to downregulate the expression and release of various pro-inflammatory mediators. In studies using HUVECs exposed to high glucose, the compound effectively inhibited the increased expression of several key molecules involved in the inflammatory cascade.
Specifically, Emodin 6-O-β-D-glucoside has been shown to reduce the expression of adhesion molecules such as Vascular Cell Adhesion Molecule-1 (VCAM-1), Intercellular Adhesion Molecule-1 (ICAM-1), and E-selectin. nih.gov These molecules are crucial for the recruitment and adhesion of leukocytes to the endothelium, a critical step in the inflammatory process.
Furthermore, the compound has been observed to decrease the mRNA expression levels of pro-inflammatory chemokines, including Monocyte Chemoattractant Protein-1 (MCP-1) and Interleukin-8 (IL-8). nih.gov By inhibiting these signaling molecules, Emodin 6-O-β-D-glucoside can effectively dampen the inflammatory response. The broader therapeutic potential of emodin has also been linked to its ability to downregulate other pro-inflammatory cytokines like Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-6 (IL-6). frontiersin.org
Interactive Data Table: Effects of Emodin 6-O-β-D-glucoside on Pro-inflammatory Mediators
| Mediator | Effect | Model System | Reference |
| VCAM-1 | Inhibition of high glucose-induced expression | HUVECs | nih.gov |
| ICAM-1 | Inhibition of high glucose-induced expression | HUVECs | nih.gov |
| E-selectin | Inhibition of high glucose-induced expression | HUVECs | nih.gov |
| MCP-1 | Decreased high glucose-induced mRNA expression | HUVECs | nih.gov |
| IL-8 | Decreased high glucose-induced mRNA expression | HUVECs | nih.gov |
Cytokine and Chemokine Production
Research using human umbilical vein endothelial cells (HUVECs) has shown that Emodin 6-O-β-D-glucoside can influence the production of key signaling molecules involved in inflammation. In high-glucose conditions, pretreatment with the compound resulted in decreased mRNA expression levels of Monocyte Chemoattractant Protein-1 (MCP-1) and Interleukin-8 (IL-8). medchemexpress.com This inhibitory effect was observed to be dose-dependent. medchemexpress.com
Cell Adhesion Molecule Expression
The adhesion of immune cells to the vascular endothelium is a critical step in the inflammatory cascade, mediated by cell adhesion molecules (CAMs). Studies have shown that high glucose levels induce an increased expression of Vascular Cell Adhesion Molecule-1 (VCAM-1), Intercellular Adhesion Molecule-1 (ICAM-1), and E-selectin in HUVECs. medchemexpress.com Pretreatment with Emodin 6-O-β-D-glucoside was found to inhibit this high-glucose-induced increase in the expression of these three adhesion molecules. medchemexpress.comnih.gov
Modulation of Immune Cell Responses
Emodin 6-O-β-D-glucoside has been shown to modulate the interaction between monocytes and endothelial cells, a key event in vascular inflammation. nih.gov In a preclinical model, treatment with the compound led to a reduction in the adhesion of THP-1 monocytes to HUVECs that were stimulated with high glucose. medchemexpress.com This suggests an ability to interfere with the recruitment of immune cells to sites of inflammation.
Vascular Barrier Integrity and Permeability Protection
The compound exhibits significant protective effects on the vascular barrier. medchemexpress.comnih.gov In HUVECs, Emodin 6-O-β-D-glucoside produced a dose-dependent decrease in membrane disruption caused by high glucose. medchemexpress.com In vivo studies further support this, where the compound markedly inhibited high glucose-induced peritoneal leakage in mice, indicating a potent effect on maintaining vascular barrier integrity. medchemexpress.commedchemexpress.cn
Antioxidant Research
The antioxidant properties of Emodin 6-O-β-D-glucoside have been investigated, particularly its ability to counteract oxidative stress induced by high glucose environments. nih.govresearchgate.net
Reactive Oxygen Species (ROS) Scavenging
Oxidative stress, characterized by an overproduction of Reactive Oxygen Species (ROS), is a key factor in inflammation and tissue damage. Preclinical data shows that high glucose conditions lead to a significant formation of ROS. nih.gov Pretreatment with Emodin 6-O-β-D-glucoside was found to significantly inhibit this high-glucose-induced ROS formation, demonstrating its capacity to scavenge these damaging molecules. medchemexpress.comnih.gov
Activation of Endogenous Antioxidant Systems
The activation of endogenous antioxidant pathways, such as the Nrf2 (Nuclear factor erythroid 2-related factor 2) and HO-1 (Heme oxygenase-1) systems, is a crucial cellular defense mechanism against oxidative stress. While the aglycone "emodin" has been studied for its effects on these pathways, specific research detailing the activity of Emodin 6-O-β-D-glucoside on the Nrf2 and HO-1 systems was not found in the reviewed sources. researchgate.netresearchgate.netnih.gov
Data Tables
Table 1: Effects on Inflammatory Markers
| Category | Marker | Observed Effect | Model System |
|---|---|---|---|
| Chemokines | MCP-1 | Decreased mRNA expression medchemexpress.com | High glucose-induced HUVECs |
| IL-8 | Decreased mRNA expression medchemexpress.com | High glucose-induced HUVECs | |
| Adhesion Molecules | VCAM-1 | Inhibited increased expression medchemexpress.comnih.gov | High glucose-induced HUVECs |
| ICAM-1 | Inhibited increased expression medchemexpress.comnih.gov | High glucose-induced HUVECs |
Table 2: Effects on Cellular and Physiological Processes
| Process | Observed Effect | Model System |
|---|---|---|
| Monocyte Adhesion | Decreased adhesion of THP-1 cells medchemexpress.com | High glucose-induced HUVECs |
| Vascular Permeability | Inhibited peritoneal leakage medchemexpress.commedchemexpress.cn | High glucose-induced mice |
| ROS Formation | Significantly inhibited formation medchemexpress.comnih.gov | High glucose-induced HUVECs |
Attenuation of Oxidative Stress-Induced Cellular Damage
Emodin 6-O-β-D-glucoside, also known as glucoemodin, has demonstrated protective effects against cellular damage induced by oxidative stress in preclinical models. In studies involving human umbilical vein endothelial cells (HUVECs), the compound has been shown to counteract the effects of high-glucose environments, which are known to induce oxidative stress and vascular inflammation. nih.gov
Pretreatment with Emodin 6-O-β-D-glucoside significantly inhibits the formation of reactive oxygen species (ROS) in HUVECs exposed to high glucose. nih.govmedchemexpress.com Furthermore, it attenuates the activation of nuclear factor-kappaB (NF-κB), a key transcription factor involved in the inflammatory response to oxidative stress. nih.gov By mitigating the production of ROS, Emodin 6-O-β-D-glucoside helps to prevent a cascade of inflammatory events, suggesting a therapeutic potential for conditions such as diabetic complications and atherosclerosis. nih.govmedchemexpress.com
Anticancer Research (in vitro and in vivo preclinical models)
While the aglycone form, emodin, and its isomer, emodin-8-O-glucoside, have been the subject of extensive anticancer research, specific data on the anticancer activities of Emodin 6-O-β-D-glucoside are not extensively detailed in the available scientific literature. nih.govmdpi.com Studies have successfully isolated Emodin 6-O-β-D-glucoside alongside its 8-O-glucoside isomer; however, the subsequent biological evaluations for anticancer effects have focused on the latter. nih.govmdpi.com
Anti-proliferative Effects on Various Cancer Cell Lines
Specific data detailing the anti-proliferative effects and IC₅₀ values of Emodin 6-O-β-D-glucoside against various cancer cell lines are not available in the reviewed preclinical studies. Research has more commonly focused on its aglycone, emodin, which has shown broad-spectrum inhibitory effects against multiple cancer cell lines. nih.govnih.gov
A data table of anti-proliferative effects has not been generated as specific research findings for Emodin 6-O-β-D-glucoside were not available in the consulted sources.
Induction of Apoptosis
The molecular mechanisms through which Emodin 6-O-β-D-glucoside may induce apoptosis in cancer cells have not been specifically elucidated in the available research. The following subsections describe apoptosis pathways that have been investigated for the related compound, emodin, but not specifically for its 6-O-glucoside derivative.
There is no specific information available from the search results detailing the induction of caspase-dependent apoptosis by Emodin 6-O-β-D-glucoside. In contrast, its aglycone, emodin, has been shown to induce apoptosis through the activation of caspases, including caspase-3 and caspase-9. nih.govnih.gov
Specific studies on the role of Emodin 6-O-β-D-glucoside in mitochondria-mediated apoptosis are not present in the reviewed literature. The related compound, emodin, has been reported to trigger the mitochondrial apoptotic pathway, characterized by the release of cytochrome c. nih.govmedicinacomplementar.com.br
The involvement of Emodin 6-O-β-D-glucoside in initiating apoptosis via endoplasmic reticulum stress has not been documented in the available preclinical research. Studies on emodin have suggested its potential to induce apoptosis in lung cancer cells through mechanisms associated with ER stress. nih.govscispace.com
Autophagy Modulation and Cell Death Pathways
Autophagy is a cellular process involving the degradation of cellular components, which can either promote cell survival or lead to cell death. scienceopen.com The modulation of autophagy and its interplay with apoptosis (programmed cell death) are critical areas of cancer research. scienceopen.commdpi.com Preclinical studies have primarily focused on emodin, the aglycone of Emodin 6-O-β-D-glucoside, to understand its effects on these pathways.
In human hepatocytes, emodin has been shown to induce both apoptosis and autophagy. nih.govnih.gov The induction of apoptosis was evidenced by the upregulation of cleaved caspase-3. nih.gov Concurrently, emodin treatment led to an increase in the number of GFP-LC3 puncta and the expression of LC3B-II, which are hallmark indicators of autophagy. nih.gov Further investigation revealed that the autophagic response could serve as a protective mechanism against emodin-induced apoptosis, particularly at lower to medium concentrations. nih.gov This complex relationship highlights the dual role of autophagy in mediating cellular stress responses. researchgate.net The molecular mechanism underlying these effects has been linked to the suppression of the PI3K/AKT/mTOR signaling pathway. nih.govnih.gov
| Compound | Cell Line | Key Findings | Molecular Mechanism |
| Emodin | L02 (Human Hepatocytes) | Induces both apoptosis and autophagy. nih.govnih.gov | Suppression of PI3K/AKT/mTOR pathway. nih.govnih.gov |
| Emodin | L02 (Human Hepatocytes) | Autophagy plays a protective role against apoptosis. nih.gov | Inhibition of autophagy (with 3-MA) increased apoptosis rates. nih.gov |
Angiogenesis Inhibition
Angiogenesis, the formation of new blood vessels, is a crucial process for tumor growth and metastasis, supplying tumors with necessary nutrients and oxygen. mdpi.com While direct studies on the anti-angiogenic properties of Emodin 6-O-β-D-glucoside are limited, research on its aglycone, emodin, has demonstrated significant anti-angiogenic potential.
Emodin has been shown to inhibit several key stages of the angiogenic process in vitro, including the proliferation, migration, and tube formation of endothelial cells. researchgate.net In vivo studies using the mouse dorsal air sac assay have also confirmed the anti-angiogenic capabilities of emodin. researchgate.net One of the mechanisms contributing to this effect is the decreased expression of Matrix Metalloproteinase-9 (MMP-9), an enzyme critical for endothelial cell migration. researchgate.net Furthermore, emodin's anti-angiogenic effects may be related to its ability to suppress the phosphorylation of extracellular signal-regulated kinase (ERK) 1/2. researchgate.net
Separately, Emodin 6-O-β-D-glucoside has been investigated for its potent anti-inflammatory and barrier-protective effects in human umbilical vein endothelial cells (HUVECs). nih.govmedchemexpress.com It has been shown to attenuate high glucose-induced vascular permeability and monocyte adhesion, suggesting a protective role in vascular health which may have therapeutic benefits against conditions like diabetic complications. nih.gov
Anti-metastatic and Anti-invasion Activities
Epithelial-Mesenchymal Transition (EMT) is a cellular program through which epithelial cells acquire mesenchymal characteristics, enhancing their migratory and invasive properties. This process is a critical step in cancer metastasis. Preclinical research has focused on emodin, demonstrating its ability to inhibit EMT in various cancer models.
In studies involving triple-negative breast cancer (TNBC) cells, emodin was found to suppress EMT by inhibiting the expression of mesenchymal markers like vimentin (B1176767) and snail, while upregulating the epithelial marker E-cadherin. nih.gov Similarly, in epithelial ovarian cancer cells, emodin treatment dose-dependently upregulated E-cadherin and keratin (B1170402) while downregulating N-cadherin and vimentin, thereby repressing EMT. nih.gov The mechanism behind this inhibition often involves the modulation of key signaling pathways. For instance, in colon cancer and ovarian cancer, emodin has been reported to inhibit EMT by suppressing the Wnt/β-catenin signaling pathway. researchgate.net
| Compound | Cancer Type / Cell Line | Effect on EMT Markers | Associated Signaling Pathway |
| Emodin | Triple-Negative Breast Cancer (MDA-MB-231, MDA-MB-453) | ↓ Vimentin, Snail; ↑ E-cadherin. nih.gov | Downregulation of CCL5, inhibition of AKT. nih.gov |
| Emodin | Epithelial Ovarian Cancer (A2780, SK-OV-3) | ↓ N-cadherin, Vimentin; ↑ E-cadherin, Keratin. nih.gov | Regulation of GSK-3β/β-catenin/ZEB1. nih.gov |
| Emodin | Colon Cancer | Suppressed EMT. researchgate.net | Inhibition of Wnt/β-catenin. researchgate.net |
Matrix Metalloproteinases (MMPs) are a family of enzymes that degrade components of the extracellular matrix, facilitating cancer cell invasion and metastasis. mdpi.com The ability to regulate MMP activity is a key aspect of anti-metastatic therapies.
Studies on emodin have shown that it can effectively downregulate the expression and activity of specific MMPs. In triple-negative breast cancer cells co-cultured with adipocytes, emodin treatment led to the suppressed expression of MMP-2 and MMP-9. nih.gov Similarly, in epithelial ovarian cancer cells, emodin repressed EMT partly by downregulating both MMP-2 and MMP-9. nih.gov An in silico molecular docking study also suggested that emodin and a related compound, emodin-8-glucoside, may act as inhibitors of MMP-13 by binding to its catalytic site. These findings indicate that emodin and its derivatives have the potential to interfere with tumor invasion by modulating MMPs.
Modulation of Key Oncogenic Signaling Pathways
The Phosphatidylinositol-3-Kinase (PI3K)/Protein Kinase B (AKT)/mammalian Target of Rapamycin (mTOR) pathway is a central signaling cascade that regulates cell growth, proliferation, survival, and angiogenesis. mdpi.com Its aberrant activation is a common feature in many cancers, making it a prime target for therapeutic intervention. nih.govunibo.it
Extensive preclinical research has established that emodin exerts significant anticancer effects by inhibiting the PI3K/AKT/mTOR pathway. nih.govresearchgate.net In human hepatocytes, emodin was shown to significantly decrease the phosphorylation levels of PI3K, AKT, and mTOR in a dose-dependent manner. nih.gov This suppression of the PI3K/AKT/mTOR pathway is directly linked to emodin's ability to induce autophagy and apoptosis. nih.govnih.gov By attenuating this key survival pathway, emodin can inhibit cancer cell proliferation and survival. researchgate.net The consistent findings across multiple studies underscore the importance of PI3K/AKT/mTOR inhibition as a primary mechanism of emodin's anti-tumor activity. nih.govresearchgate.net
| Compound | Cell Type | Effect on Pathway | Downstream Consequence |
| Emodin | L02 (Human Hepatocytes) | Decreased phosphorylation of PI3K, AKT, mTOR. nih.gov | Induction of autophagy and apoptosis. nih.govnih.gov |
| Emodin | Neuroblastoma (SH-SY5Y) | Suppressed PI3K/AKT signaling. researchgate.net | Inhibition of tumor growth and metastasis. researchgate.net |
| Emodin | Hepatocellular Carcinoma | Inhibition of PI3K/Akt/mTOR pathway. researchgate.net | Induction of autophagy, suppression of EMT. researchgate.net |
MAPK (ERK1/2, JNK, p38) Pathways
Current research specifically detailing the direct effects of Emodin 6-O-β-D-glucoside on the MAPK (ERK1/2, JNK, p38) signaling pathways has not been identified in the reviewed literature.
Wnt/β-catenin Signaling
Specific studies investigating the role of Emodin 6-O-β-D-glucoside in the Wnt/β-catenin signaling pathway were not found in the available research literature.
Hypoxia-Inducible Factor-1 (HIF-1) Pathway
The direct modulation of the Hypoxia-Inducible Factor-1 (HIF-1) pathway by Emodin 6-O-β-D-glucoside has not been specifically detailed in the reviewed scientific studies.
VEGFR2 Signaling
Direct research on the effects of Emodin 6-O-β-D-glucoside on VEGFR2 signaling has not been identified in the current scientific literature.
Potential in Chemo- and Radiosensitization
Specific preclinical studies evaluating the potential of Emodin 6-O-β-D-glucoside as a chemo- or radiosensitizing agent are not available in the reviewed literature. Research in this area has largely focused on its aglycone form, emodin. nih.govdovepress.com
Antidiabetic and Metabolic Regulation Research
Emodin 6-O-β-D-glucoside, an active compound isolated from Reynoutria japonica, has demonstrated notable potential in preclinical research related to diabetic complications and metabolic dysregulation, particularly concerning vascular inflammation. medchemexpress.comchemicalbook.com
Glucose Homeostasis Regulation
Research indicates that Emodin 6-O-β-D-glucoside plays a significant role in mitigating the pathological effects of high glucose on vascular endothelial cells. nih.gov Vascular inflammation is a critical factor in the development and progression of atherosclerosis, a major complication of diabetes mellitus. nih.gov Studies using human umbilical vein endothelial cells (HUVECs) have shown that Emodin 6-O-β-D-glucoside can suppress the vascular inflammatory processes induced by high-glucose conditions. nih.govnih.gov
Pretreatment with Emodin 6-O-β-D-glucoside was found to attenuate several key inflammatory effects triggered by high glucose. nih.gov These effects include a reduction in vascular permeability, decreased adhesion of monocytes to endothelial cells, and suppressed formation of reactive oxygen species (ROS). nih.govnih.gov Furthermore, the compound inhibits the high glucose-induced expression of crucial cell adhesion molecules (CAMs) such as VCAM-1, ICAM-1, and E-selectin. medchemexpress.comnih.gov Mechanistically, these anti-inflammatory actions are associated with the inhibition of NF-κB activation, a key transcription factor in inflammatory responses. nih.govnih.gov
In an in vivo model, Emodin 6-O-β-D-glucoside was also shown to markedly inhibit peritoneal leakage induced by high glucose, further supporting its protective effects on vascular integrity. chemicalbook.commedchemexpress.cn These findings suggest that Emodin 6-O-β-D-glucoside may offer therapeutic benefits against the vascular complications associated with diabetes. nih.gov
Table 1: Preclinical Research Findings for Emodin 6-O-β-D-glucoside in High-Glucose Conditions
| Model System | Key Findings | Associated Mechanisms | Reference(s) |
|---|---|---|---|
| Human Umbilical Vein Endothelial Cells (HUVECs) | Attenuated high-glucose-induced vascular permeability and monocyte adhesion. | Inhibition of NF-κB activation. | nih.govnih.gov |
| Human Umbilical Vein Endothelial Cells (HUVECs) | Inhibited high-glucose-induced expression of VCAM-1, ICAM-1, and E-selectin. | Downregulation of cell adhesion molecules. | medchemexpress.comnih.gov |
| Human Umbilical Vein Endothelial Cells (HUVECs) | Suppressed high-glucose-induced formation of Reactive Oxygen Species (ROS). | Antioxidant activity. | nih.govnih.gov |
| Mouse Model | Markedly inhibited high-glucose-induced peritoneal leakage. | Protection of vascular barrier integrity. | chemicalbook.commedchemexpress.cn |
Table 2: List of Compounds Mentioned
| Compound Name |
|---|
| Emodin 6-O-β-D-glucoside |
| Emodin |
| VCAM-1 (Vascular Cell Adhesion Molecule 1) |
| ICAM-1 (Intercellular Adhesion Molecule 1) |
| E-selectin |
Enhanced Glucose Utilization and Uptake
Based on the available scientific literature, there is limited direct preclinical evidence detailing the specific mechanisms by which Emodin 6-O-β-D-glucoside enhances glucose utilization and uptake in peripheral tissues. Research has primarily focused on its anti-inflammatory effects in high-glucose environments rather than its direct impact on glucose transport machinery. nih.govnih.gov
Inhibition of Glucosidase Absorption
There is currently a lack of specific preclinical studies in the reviewed literature that investigate the direct inhibitory effects of Emodin 6-O-β-D-glucoside on α-glucosidase or other enzymes responsible for carbohydrate absorption in the intestine.
Insulin (B600854) Sensitivity Improvement
While Emodin 6-O-β-D-glucoside is suggested to have therapeutic potential for diabetic complications, direct preclinical evidence demonstrating its specific effects on improving insulin sensitivity is not extensively detailed in the current body of research. medchemexpress.comnih.gov Its primary documented role in high-glucose conditions is the attenuation of vascular inflammation, which is a known contributor to insulin resistance. nih.govnih.gov In one study, Emodin 6-O-β-D-glucoside was shown to suppress high glucose-induced reactive oxygen species (ROS) generation and inflammation in endothelial cells, which may indirectly contribute to an improved cellular environment for insulin signaling. nih.gov
Modulation of Glycolipid Metabolism Disorders
Preclinical research focusing specifically on the role of Emodin 6-O-β-D-glucoside in modulating disorders of glycolipid metabolism is limited. The main therapeutic avenue explored for this compound is its ability to counteract high glucose-induced cellular stress and inflammation, which are consequences of disordered glucose metabolism. nih.govchemfaces.com For instance, it has been shown to inhibit the high glucose-induced expression of vascular cell adhesion molecule-1 (VCAM-1), intercellular adhesion molecule-1 (ICAM-1), and E-selectin, all of which are involved in the pathogenesis of atherosclerosis, a common complication of diabetes. medchemexpress.comnih.gov
| Biomarker | Effect Observed | Cell/Animal Model | Reference |
|---|---|---|---|
| Vascular Permeability | Reduced | Mice | nih.govchemicalbook.com |
| Monocyte Adhesion | Reduced | Human Umbilical Vein Endothelial Cells (HUVECs) | nih.gov |
| Reactive Oxygen Species (ROS) | Inhibited Formation | HUVECs | nih.govnih.gov |
| NF-κB Activation | Inhibited | HUVECs | nih.govnih.gov |
| VCAM-1, ICAM-1, E-selectin | Inhibited Expression | HUVECs | medchemexpress.comnih.gov |
Targeting Key Metabolic Signaling Pathways
Direct preclinical evidence demonstrating that Emodin 6-O-β-D-glucoside activates the AMP-activated protein kinase (AMPK) pathway is not available in the reviewed scientific literature. While its aglycone, emodin, is a known AMPK activator, this activity has not been specifically documented for the glucoside form. frontiersin.org
Specific preclinical studies detailing the modulation of Peroxisome Proliferator-Activated Receptor-gamma (PPARγ) by Emodin 6-O-β-D-glucoside are limited. One study noted that the broader anti-diabetic effects of emodin appear to be mediated, in part, through the activation of PPARγ and the modulation of its downstream genes, but it did not provide specific data for the 6-O-β-D-glucoside derivative. nih.gov
Amelioration of Diabetic Complications
Emodin 6-O-β-D-glucoside has been investigated for its potential to mitigate various complications arising from diabetes mellitus. medchemexpress.com Research has particularly focused on its effects on the vascular system and other organs affected by chronic hyperglycemia. medchemexpress.comnih.gov
While Emodin 6-O-β-D-glucoside is studied for its role in diabetic complications, much of the specific research into diabetic nephropathy has focused on its aglycone, emodin. These studies provide foundational knowledge for the potential effects of its glucoside form.
Renal Fibrosis: Emodin has been shown to alleviate renal fibrosis in animal models. researchgate.net Studies suggest that emodin's renoprotective effects involve the suppression of cell apoptosis and an increase in the autophagy of podocytes. researchgate.net It has been demonstrated to reduce proteinuria and alleviate renal fibrosis in streptozotocin (B1681764) (STZ)-induced diabetic nephropathy rats, without affecting hyperglycemia. nih.govresearchgate.net
Podocyte Apoptosis: Podocyte apoptosis is a critical factor in the pathogenesis of diabetic nephropathy. researchgate.net Research has explored the effects of emodin on podocyte apoptosis in this context. nih.govresearchgate.net The mechanisms are believed to involve the suppression of the endoplasmic reticulum (ER) stress response. Key markers in the apoptosis pathway and ER stress, such as phosphorylated protein kinase RNA-like endoplasmic reticulum kinase (P-PERK) and phosphorylated eukaryotic initiation factor 2α (eIF2α), were decreased by emodin treatment. nih.govresearchgate.net
Direct evidence supports the role of Emodin 6-O-β-D-glucoside in counteracting high glucose-induced vascular inflammation, a key process in the development of atherosclerosis and other diabetic vascular complications. nih.govnih.gov Studies in human umbilical vein endothelial cells (HUVECs) and in mice have demonstrated that the compound can attenuate multiple inflammatory effects triggered by high glucose conditions. nih.gov
Pretreatment with Emodin 6-O-β-D-glucoside was found to significantly reduce high glucose-induced vascular permeability and monocyte adhesion to endothelial cells. nih.gov It also inhibits the formation of reactive oxygen species (ROS) and the activation of nuclear factor kappa-B (NF-κB), a central regulator of inflammation. medchemexpress.comnih.gov Furthermore, the compound dose-dependently decreases the expression of key cell adhesion molecules (CAMs) and inflammatory cytokines. medchemexpress.com
| Inflammatory Marker/Process | Observed Effect | Reference |
|---|---|---|
| Vascular Permeability | Reduced | nih.gov |
| Monocyte Adhesion | Reduced | medchemexpress.comnih.gov |
| Reactive Oxygen Species (ROS) Formation | Inhibited | researchgate.netmedchemexpress.comnih.gov |
| NF-κB Activation | Inhibited | medchemexpress.comnih.gov |
| VCAM-1 Expression | Inhibited | medchemexpress.comnih.gov |
| ICAM-1 Expression | Inhibited | medchemexpress.comnih.gov |
| E-selectin Expression | Inhibited | medchemexpress.comnih.gov |
| MCP-1 mRNA Expression | Decreased | medchemexpress.com |
| IL-8 mRNA Expression | Decreased | medchemexpress.com |
Research into the effects of Emodin 6-O-β-D-glucoside on NAFLD is an emerging area. The primary evidence for its potential benefits comes from studies on rhubarb, a natural source of the compound, and its primary aglycone, emodin. Emodin has been shown to be effective in treating NAFLD in high-fat diet-fed rats. researchgate.net The mechanisms are thought to be related to the regulation of lipid metabolism, including the promotion of lipid metabolism by down-regulating TNF-α, which can induce lipolysis. researchgate.net Rhubarb extracts, which contain Emodin 6-O-β-D-glucoside, have been noted to reduce the degree of hepatic steatosis and inflammation in rats by regulating the PI3K/AKT/NF-κB signaling pathway. worldscientific.com
Cardiovascular System Research
Anti-inflammatory and Antioxidant Effects in Cardiovascular Context
Emodin 6-O-β-D-glucoside demonstrates potent anti-inflammatory and barrier-protective effects that are highly relevant in the cardiovascular context. medchemexpress.com Its ability to inhibit high-glucose-induced vascular inflammation suggests a therapeutic potential against atherosclerosis, a major complication of diabetes and a primary cardiovascular disease. medchemexpress.comnih.gov
The compound's antioxidant activity is evidenced by its significant inhibition of high-glucose-induced ROS formation in vascular endothelial cells. medchemexpress.comnih.gov By reducing oxidative stress and suppressing the activation of the pro-inflammatory NF-κB pathway, Emodin 6-O-β-D-glucoside helps protect the vascular endothelium from damage. medchemexpress.comnih.gov Additionally, research has shown that Emodin 6-O-β-D-glucoside can down-regulate the shedding of the endothelial protein C receptor (EPCR), a process linked to systemic inflammatory diseases. This suggests a mechanism for its therapeutic potential in treating vascular inflammatory conditions.
Anti-fibrotic Effects (e.g., Myocardial Cell Fibrosis)
Based on available preclinical research, there is limited specific data concerning the direct anti-fibrotic effects of Emodin 6-O-β-D-glucoside on myocardial cells. Studies have predominantly focused on its aglycone form, emodin, for this particular biological activity. Therefore, the precise molecular mechanisms and potential therapeutic efficacy of Emodin 6-O-β-D-glucoside in mitigating myocardial cell fibrosis remain to be elucidated.
Protection against Myocardial Injury (e.g., Ischemia-Reperfusion Injury, Myocardial Hypertrophy)
Specific investigations into the protective capacity of Emodin 6-O-β-D-glucoside against myocardial injuries, such as ischemia-reperfusion injury and myocardial hypertrophy, are not extensively documented in preclinical studies. Research in this area has largely centered on the cardiovascular effects of emodin, leaving the specific contributions and mechanisms of its glucoside derivative in cardioprotection as an area requiring further scientific exploration.
Modulation of Endothelial Protein C Receptor (EPCR) Shedding
Emodin 6-O-β-D-glucoside, also known as EG, has been identified as a potent inhibitor of Endothelial Protein C Receptor (EPCR) shedding. nih.gov EPCR is crucial for the protein C anticoagulant pathway and also plays a role in cytoprotective pathways. nih.gov The shedding of EPCR from the cell surface, which leads to soluble EPCR, is mediated by the tumor necrosis factor-α converting enzyme (TACE). nih.gov Elevated levels of soluble EPCR are often observed in patients with systemic inflammatory diseases. nih.gov
Preclinical research demonstrates that Emodin 6-O-β-D-glucoside effectively inhibits EPCR shedding induced by inflammatory stimuli such as phorbol-12-myristate (B1219216) 13-acetate (PMA) or cecal ligation and puncture (CLP). nih.gov The underlying mechanism for this inhibition is the suppression of TACE expression by the compound. nih.gov By down-regulating the shedding of EPCR, Emodin 6-O-β-D-glucoside may serve as a potential therapeutic candidate for managing vascular inflammatory diseases. nih.gov
| Stimulus | Effect on EPCR Shedding | Molecular Mechanism of Emodin 6-O-β-D-glucoside | Reference |
|---|---|---|---|
| Phorbol-12-myristate 13-acetate (PMA) | Induces Shedding | Potently inhibits shedding by suppressing TACE expression | nih.gov |
| Cecal Ligation and Puncture (CLP) | Induces Shedding | Potently inhibits shedding by suppressing TACE expression | nih.gov |
Effects on Vascular Smooth Muscle Cell Proliferation
The effects of Emodin 6-O-β-D-glucoside on the proliferation of vascular smooth muscle cells (VSMCs) are not well-defined in the existing scientific literature. While its aglycone, emodin, has been studied for its anti-proliferative effects on VSMCs, specific data for the glucoside form is lacking. Consequently, the role and mechanisms of Emodin 6-O-β-D-glucoside in modulating VSMC proliferation are yet to be determined through dedicated preclinical research.
Antimicrobial and Antiviral Research
Antibacterial Activities
There is a notable lack of specific research focused on the antibacterial properties of Emodin 6-O-β-D-glucoside. The majority of studies on the antimicrobial effects of anthraquinones have investigated its aglycone, emodin, and other related derivatives. As such, the antibacterial spectrum and mechanisms of action for Emodin 6-O-β-D-glucoside have not been specifically characterized.
Antiviral Activities
Similar to its antibacterial profile, the direct antiviral activities of Emodin 6-O-β-D-glucoside have not been a significant focus of preclinical research. Investigations into the antiviral potential of compounds from this family have primarily centered on emodin. Therefore, dedicated studies are required to ascertain whether Emodin 6-O-β-D-glucoside possesses antiviral efficacy and to understand its potential mechanisms.
Antifungal Activities
Currently, there is a lack of available scientific literature and preclinical data regarding the specific antifungal activities of Emodin 6-O-β-D-glucoside.
Neuroprotective Research
Preclinical research into the neuroprotective potential of Emodin 6-O-β-D-glucoside is an emerging field. Preliminary studies have begun to explore its effects on processes related to neuroinflammation and oxidative stress, which are key factors in the pathogenesis of various neurodegenerative diseases.
Emodin 6-O-β-D-glucoside, an active compound isolated from Reynoutria japonica, has demonstrated significant anti-inflammatory effects in preclinical models. nih.gov Research has shown its potential to mitigate vascular inflammatory processes, which are closely linked to neuroinflammation. nih.gov In studies involving human umbilical vein endothelial cells (HUVECs) and mouse models, Emodin 6-O-β-D-glucoside was found to have potent anti-inflammatory and barrier-protective properties. nih.gov
In a model of high-glucose-induced vascular inflammation, pretreatment with Emodin 6-O-β-D-glucoside attenuated several key inflammatory markers. Specifically, it was observed to decrease monocyte adhesion and the expression of cell adhesion molecules (CAMs). nih.gov Furthermore, it was shown to inhibit the activation of nuclear factor-kappa B (NF-κB), a critical transcription factor that regulates the inflammatory response. nih.gov By modulating these pathways, Emodin 6-O-β-D-glucoside may help to control the inflammatory cascade that contributes to neuronal damage.
The table below summarizes the observed anti-inflammatory effects of Emodin 6-O-β-D-glucoside in a high-glucose environment.
| Model System | Key Findings | Reference |
| Human Umbilical Vein Endothelial Cells (HUVECs) | Attenuated high-glucose-induced vascular permeability and monocyte adhesion. | nih.gov |
| Mice | Reduced high-glucose-induced expression of Cell Adhesion Molecules (CAMs). | nih.gov |
| HUVECs and Mice | Inhibited the activation of NF-κB. | nih.gov |
While direct studies on neural tissues are limited, research on vascular inflammation provides insights into the potential of Emodin 6-O-β-D-glucoside to counteract oxidative stress. In the context of high-glucose-induced vascular inflammation, a condition known to increase oxidative stress, pretreatment with Emodin 6-O-β-D-glucoside was found to significantly inhibit the formation of reactive oxygen species (ROS). nih.gov
The overproduction of ROS can lead to cellular damage, and its attenuation is a key strategy in neuroprotection. By reducing ROS levels, Emodin 6-O-β-D-glucoside may help to protect cells from oxidative damage. nih.gov The ability of this compound to suppress ROS formation suggests a potential mechanism for its neuroprotective effects, warranting further investigation in specific neural models. nih.gov
The table below details the findings related to the attenuation of oxidative damage by Emodin 6-O-β-D-glucoside.
| Experimental Model | Effect on Oxidative Stress | Reference |
| High-Glucose treated HUVECs and mice | Significantly inhibited the formation of Reactive Oxygen Species (ROS). | nih.gov |
Other Investigational Preclinical Biological Activities
Beyond its potential neuroprotective effects, Emodin 6-O-β-D-glucoside has been investigated for other biological activities, including its influence on the immune system and its potential to protect against ulcers.
Emodin 6-O-β-D-glucoside has demonstrated notable immunomodulatory activity, primarily characterized by its anti-inflammatory properties. nih.govmedchemexpress.com As an active compound from Reynoutria japonica, it has been shown to exert potent anti-inflammatory and barrier-protective effects. nih.govmedchemexpress.com
In preclinical studies, Emodin 6-O-β-D-glucoside was found to suppress vascular inflammatory processes induced by high glucose. nih.gov This includes the reduction of vascular permeability, monocyte adhesion, and the expression of various cell adhesion molecules. nih.gov A key molecular mechanism underlying these effects is the inhibition of the activation of NF-κB, a central regulator of inflammatory gene expression. nih.gov These findings highlight the potential of Emodin 6-O-β-D-glucoside as a modulator of the immune response, particularly in inflammatory conditions.
The following table summarizes the preclinical immunomodulatory findings for Emodin 6-O-β-D-glucoside.
| Activity | Model | Key Molecular Mechanisms | Reference |
| Anti-inflammatory | HUVECs and mice | Inhibition of NF-κB activation, reduction of CAMs expression. | nih.gov |
| Barrier Protective | HUVECs and mice | Attenuation of high-glucose-induced vascular permeability. | nih.gov |
There is currently no available scientific evidence from preclinical studies to support the anti-ulcer activity of Emodin 6-O-β-D-glucoside.
Compound Names Mentioned in this Article
Antinociceptive/Analgesic Properties
Direct scientific evidence detailing the antinociceptive or analgesic properties of Emodin 6-O-β-D-glucoside is not extensively available in current literature. Research has more prominently focused on the parent compound, emodin, for its pain-relieving effects.
Studies on emodin have indicated its potential as an analgesic agent. This effect is thought to be mediated through its anti-inflammatory activities. Inflammation is a key contributor to pain, and by reducing it, emodin can alleviate pain symptoms. The proposed mechanisms for emodin's anti-inflammatory and potential analgesic effects include the inhibition of pro-inflammatory signaling pathways. However, it is crucial to emphasize that these findings pertain to emodin and not necessarily to its 6-O-β-D-glucoside derivative. The addition of a glucoside group can significantly alter the pharmacokinetic and pharmacodynamic properties of a compound, meaning the analgesic effects of emodin cannot be directly extrapolated to Emodin 6-O-β-D-glucoside without specific investigation.
Further research is required to specifically determine if Emodin 6-O-β-D-glucoside possesses intrinsic antinociceptive or analgesic properties and to elucidate the molecular mechanisms that would be involved.
Table 1: Research Findings on Analgesic Properties of Related Compounds
| Compound | Analgesic Activity | Proposed Molecular Mechanism | Note |
| Emodin | Demonstrated | Anti-inflammatory actions | Data is for the parent compound, not Emodin 6-O-β-D-glucoside. |
| Emodin 6-O-β-D-glucoside | Not documented in available research | - | Further studies are needed. |
Antimalarial Properties
There is a notable lack of specific research on the antimalarial properties of Emodin 6-O-β-D-glucoside. The majority of available studies have investigated the effects of its aglycone form, emodin, against the malaria parasite, Plasmodium falciparum.
Emodin has been identified as having antimalarial capabilities. Research into its mechanism of action is ongoing, but it is believed to interfere with the parasite's life cycle. The specific molecular targets within the parasite that emodin interacts with are a subject of continued investigation. It is important to note that the glycosylation of emodin to form Emodin 6-O-β-D-glucoside could potentially impact its ability to penetrate the parasite or interact with its targets. Therefore, the antimalarial activity observed for emodin cannot be assumed for its glucoside derivative.
To ascertain the potential of Emodin 6-O-β-D-glucoside as an antimalarial agent, dedicated studies are necessary to evaluate its efficacy against Plasmodium falciparum and to understand its mechanism of action.
Table 2: Research Findings on Antimalarial Properties of Related Compounds
| Compound | Antimalarial Activity | Proposed Molecular Mechanism | Note |
| Emodin | Documented against Plasmodium falciparum | Under investigation; likely involves interference with the parasite's life cycle. | Data is for the parent compound, not Emodin 6-O-β-D-glucoside. |
| Emodin 6-O-β-D-glucoside | Not documented in available research | - | Further studies are needed. |
Osteogenesis Promotion
Specific studies investigating the role of Emodin 6-O-β-D-glucoside in promoting osteogenesis, or bone formation, are limited. The available body of research has largely concentrated on the effects of the parent compound, emodin, and other related glucosides on bone cells.
Emodin has been shown to influence bone metabolism by promoting the differentiation and activity of osteoblasts, the cells responsible for new bone formation. The molecular mechanisms underlying this effect are believed to involve the modulation of key signaling pathways that regulate osteoblast function. For instance, emodin has been reported to influence pathways that are critical for the expression of genes involved in bone matrix formation.
Additionally, a related compound, emodin-8-O-β-D-glucoside, has been found to promote the proliferation and differentiation of osteoblastic cells. This suggests that the presence of a glucoside moiety does not necessarily negate the osteogenic potential of the emodin backbone. However, the specific position of the glucoside attachment, as in Emodin 6-O-β-D-glucoside, could lead to different biological activities.
Table 3: Research Findings on Osteogenesis Promotion by Related Compounds
| Compound | Osteogenesis Promotion | Proposed Molecular Mechanism | Note |
| Emodin | Demonstrated promotion of osteoblast differentiation and activity. | Modulation of key signaling pathways in osteoblasts. | Data is for the parent compound. |
| Emodin-8-O-β-D-glucoside | Shown to promote proliferation and differentiation of osteoblastic cells. | - | Data is for a different isomer. |
| Emodin 6-O-β-D-glucoside | Not documented in available research | - | Further studies are needed. |
Structure Activity Relationship Sar Studies of Emodin 6 O Alpha D Glucoside and Analogues
Impact of Glycosylation on Biological Activity and Bioavailability
Glycosylation, the attachment of a sugar moiety to the emodin (B1671224) aglycone, is a critical modification that significantly alters the compound's physicochemical properties, thereby affecting its biological activity and bioavailability.
The addition of a glucose molecule to emodin generally serves to enhance its water solubility and can modulate its interaction with biological targets. Research indicates that the glycosylated forms of anthraquinones often exhibit different activity profiles compared to their aglycone counterparts. For instance, the sugar moiety is considered essential for transporting the aglycone to its site of action in the large intestine. uomustansiriyah.edu.iq While the aglycone, emodin, possesses a wide array of biological activities, its clinical application is often hampered by low oral bioavailability due to poor intestinal absorption and rapid metabolism. nih.govnih.gov
Glycosylation can be a strategy to overcome these limitations. Studies on emodin glucosides, such as Emodin 6-O-β-D-glucoside, have demonstrated potent anti-inflammatory and barrier-protective effects. medchemexpress.com In a model of high-glucose-induced damage in human umbilical vein endothelial cells (HUVECs), Emodin-6-O-β-D-glucoside significantly reduced vascular permeability, monocyte adhesion, and the expression of cell adhesion molecules. nih.gov It also inhibited the formation of reactive oxygen species (ROS) and the activation of the inflammatory transcription factor NF-κB. nih.gov This suggests that the glucoside form may offer enhanced therapeutic effects for conditions like diabetic complications compared to the aglycone alone. medchemexpress.comnih.gov Furthermore, glycosylation is often tested as a method to reduce the potential toxicity associated with long-term use of emodin, which has been shown to affect the liver and kidneys. mdpi.comresearchgate.net
Table 1: Comparative Effects of Emodin vs. Emodin-6-O-β-D-glucoside on Endothelial Cells
| Feature | Effect of High Glucose | Effect of Emodin-6-O-β-D-glucoside Pretreatment | Reference |
|---|---|---|---|
| Vascular Permeability | Increased | Significantly Reduced | nih.gov |
| Monocyte Adhesion | Increased | Significantly Reduced | nih.gov |
| Adhesion Molecule Expression (VCAM-1, ICAM-1) | Increased | Inhibited | medchemexpress.comnih.gov |
| Reactive Oxygen Species (ROS) Formation | Increased | Significantly Inhibited | nih.gov |
| NF-κB Activation | Increased | Inhibited | nih.gov |
Influence of Aglycone Structure (Emodin) Modifications on Pharmacological Effects
The pharmacological versatility of emodin stems from its tricyclic anthraquinone (B42736) core, which features multiple sites for chemical modification. frontiersin.org The core structure consists of hydroxyl groups at positions 1 and 8, and a methyl group at position 3, which are fundamental to its activity. Modifications to these functional groups can lead to significant changes in pharmacological effects, including anti-tumor, anti-inflammatory, and anti-diabetic activities. sioc-journal.cnresearchgate.netnih.gov
For example, the hydroxyl groups are key to the molecule's antioxidant and radical scavenging properties. The anti-inflammatory and immunomodulatory effects of emodin are linked to its ability to interfere with multiple signaling pathways, such as NF-κB and STAT3. nih.govresearchgate.netnih.gov Research into emodin derivatives has shown that even minor structural changes can alter this activity. For instance, the position of hydroxyl groups on the anthraquinone ring is fundamental for certain biological actions. One study noted that the presence of hydroxyl groups at positions R4 and R6 in anthraquinones appears to be related to antichemotactic activity. nih.gov
Emodin's anticancer effects are also heavily dependent on its structure, enabling it to induce apoptosis (programmed cell death) and inhibit cancer cell proliferation, invasion, and metastasis by modulating various signaling pathways. nih.govnih.gov Structural modifications are actively being explored to enhance these properties and improve the pharmacokinetic profile of emodin. researchgate.netnih.gov
Comparative Analysis with Other Anthraquinone Glycosides and Derivatives
The biological activities of Emodin 6-O-α-D-glucoside can be better understood when compared with other naturally occurring anthraquinone glycosides and derivatives. The anthraquinone family is diverse, including compounds like chrysophanol, aloe-emodin (B1665711), rhein, and physcion, which often coexist in plants and may be present as glycosides. uomustansiriyah.edu.iqnih.gov
A comparative study on the alpha-glucosidase inhibitory action of various 1,8-dihydroxyanthraquinones isolated from Rheum emodi found that while aloe-emodin showed the most potent antihyperglycemic activity, emodin was the only one to exhibit significant intestinal alpha-glucosidase inhibition with a mixed-type inhibition mechanism. researchgate.net This suggests a unique structure-activity relationship for emodin in the context of glucose metabolism.
When comparing different glycosides of emodin, such as Emodin 6-O-glucoside and Emodin 8-O-glucoside, the position of the sugar moiety can influence activity. mdpi.comresearchgate.net While both are glycosylated derivatives aimed at improving upon the properties of the aglycone, the specific attachment point of the glucose can alter the molecule's spatial arrangement and its ability to bind to target proteins. Emodin-8-O-glucoside has demonstrated anticancer potential against nervous system tumors. mdpi.comresearchgate.net The general principle in this class of compounds is that the primary glycosides are typically more biologically active than their corresponding aglycones, which exhibit little therapeutic activity on their own. uomustansiriyah.edu.iq
Table 2: Comparison of Alpha-Glucosidase Inhibition by Different Anthraquinones
| Compound | Source | Alpha-Glucosidase Inhibition | Type of Inhibition | Reference |
|---|---|---|---|---|
| Emodin | Rheum emodi | Potent (93 ± 2.16%) | Mixed-type | researchgate.net |
| Aloe-emodin | Rheum emodi | Less Potent | Not specified | researchgate.net |
| Rhein | Rheum emodi | Less Potent | Not specified | researchgate.net |
| Chrysophanol | Rheum emodi | Less Potent | Not specified | researchgate.net |
| Acarbose (Control) | Synthetic | Potent | Not specified | researchgate.net |
Advanced Research Approaches and Future Directions
Systems Biology and Omics Integration
Systems biology offers a holistic view of the interactions between Emodin (B1671224) 6-O-β-D-glucoside and complex biological systems. By integrating various "omics" data, researchers can elucidate its multifaceted mechanisms of action.
Network pharmacology is a powerful tool for predicting the multiple targets of a drug and understanding its mechanism of action from a systems perspective. While specific network pharmacology studies on Emodin 6-O-β-D-glucoside are not yet prevalent, research on its aglycone, emodin, provides a foundational framework. Such studies construct networks based on drug-target interactions and disease-related genes to identify key pathways. For instance, network pharmacology has been employed to predict the targets of emodin in treating various conditions, including hepatocellular carcinoma and myocardial infarction. This approach often involves the integration of data from multiple databases to build a comprehensive interaction network between the compound and its potential protein targets. By analyzing the topology of this network, key hub proteins and signaling pathways can be identified, offering insights into the compound's polypharmacological effects. The application of similar methodologies to Emodin 6-O-β-D-glucoside could help in predicting its specific targets, which may differ from or overlap with those of emodin due to the influence of the glucoside moiety on its absorption, distribution, metabolism, and excretion (ADME) properties.
Transcriptomics and proteomics provide unbiased, large-scale insights into the molecular changes induced by a compound. RNA-sequencing (RNA-seq) can reveal alterations in gene expression profiles in response to treatment, while proteomics identifies changes in protein levels and post-translational modifications.
A transcriptome analysis of emodin-8-O-β-D-glucopyranoside, a positional isomer of Emodin 6-O-β-D-glucoside, revealed that the p53 signaling pathway was the most significantly enriched cellular pathway. nih.gov This study demonstrated that the compound modulated cell cycle-related genes, such as CDKN1A and cyclin-dependent kinases (CDKs), leading to an up-regulation of p21 protein expression and a reduction in CDK1/CDK2 levels. nih.gov These findings suggest that the glycosylation of emodin can influence its effects on cellular signaling pathways related to cell proliferation. nih.gov
Proteomic studies on emodin have identified its impact on mitochondrial function and redox homeostasis. nih.gov In one study, label-free proteomics revealed that emodin treatment in rats led to a downregulation of proteins involved in mitochondrial fatty acid β-oxidation, the citric acid cycle, and oxidative phosphorylation. nih.gov This resulted in mitochondrial dysfunction and oxidative stress. nih.gov Another expression proteomic analysis showed that emodin affects the proteome of healthy and cancer cells differently, with mitochondria being a primary site of action. These studies on emodin and its isomer provide a strong rationale for conducting similar transcriptomic and proteomic analyses specifically for Emodin 6-O-β-D-glucoside to elucidate its unique mechanistic details.
Table 1: Examples of Omics-Based Findings for Emodin and its Glucosides
| Omics Approach | Compound | Key Findings | Reference |
|---|---|---|---|
| Transcriptomics | Emodin-8-O-β-D-glucopyranoside | Enrichment of the p53 signaling pathway; modulation of cell cycle genes (CDKN1A, CDKs). | nih.gov |
| Proteomics | Emodin | Downregulation of proteins in mitochondrial fatty acid β-oxidation, TCA cycle, and oxidative phosphorylation. | nih.gov |
| Proteomics | Emodin | Differential effects on the proteome of healthy vs. cancer cells, with mitochondria as a key target. |
Exploration of Synergistic Effects in Combination Therapies
The combination of natural compounds with conventional drugs is a promising strategy to enhance therapeutic efficacy and overcome drug resistance. Research on emodin and its analogs has demonstrated notable synergistic effects in various therapeutic areas. nih.gov Combinations of emodin with other bioactive compounds have shown synergistic anticancer, anti-inflammatory, and antimicrobial effects. nih.gov For example, emodin has been shown to enhance the anticancer activity of chemotherapeutic agents by sensitizing cancer cells to treatment.
While specific studies on the synergistic effects of Emodin 6-O-β-D-glucoside are limited, the principle of synergy is highly relevant. Glycosylation can alter the pharmacokinetic profile of a compound, potentially leading to different synergistic interactions compared to the parent molecule. Future research should focus on exploring the synergistic potential of Emodin 6-O-β-D-glucoside with existing drugs for various diseases. Such studies would involve in vitro and in vivo models to assess the nature of the interaction (synergistic, additive, or antagonistic) and to elucidate the underlying molecular mechanisms of the observed synergy.
Strategies for Enhancing Pharmacological Efficacy
Improving the therapeutic effectiveness of Emodin 6-O-β-D-glucoside is a key area of ongoing research, focusing on both structural modifications and advanced delivery systems.
The glycosylation of emodin to form Emodin 6-O-β-D-glucoside is itself a structural modification that can enhance aqueous solubility while retaining biological activity. nih.gov Further modifications to the emodin backbone or the glucoside moiety could lead to derivatives with improved pharmacological properties, such as enhanced target specificity, increased potency, or better metabolic stability. For instance, enzymatic modification using glycosyltransferases has been explored to produce emodin glucosides. nih.gov This biotechnological approach allows for the specific attachment of sugar moieties to the emodin structure. The resulting glycosylated derivatives can then be screened for enhanced biological activities. Research into the structure-activity relationships of emodin and its derivatives can guide the rational design of new analogs with optimized therapeutic potential. researchgate.net
A significant challenge in the therapeutic application of many natural compounds, including emodin and its glucosides, is their suboptimal pharmacokinetic properties, such as poor bioavailability. fspublishers.org Novel drug delivery systems (DDS) offer a promising solution to overcome these limitations. mdpi.com For emodin, various DDS have been explored, including micelles, nanoparticles, and other nanocarriers. mdpi.comdntb.gov.ua These systems can improve the solubility, stability, and bioavailability of the encapsulated compound.
Furthermore, targeted delivery systems can be designed to release the drug at a specific site of action, thereby increasing its efficacy and reducing potential side effects. mdpi.com For instance, nanoparticles can be functionalized with targeting ligands that recognize specific receptors on the surface of diseased cells. While research on novel delivery systems for Emodin 6-O-β-D-glucoside is still in its early stages, the strategies developed for emodin provide a strong foundation for future work in this area. Encapsulating Emodin 6-O-β-D-glucoside in targeted nanocarriers could significantly enhance its therapeutic potential in various applications.
Computational Chemistry and Molecular Modeling (e.g., Molecular Docking)
Computational chemistry and molecular modeling have emerged as indispensable tools in drug discovery and development, offering insights into the molecular interactions that underpin the biological activity of natural compounds. While specific computational studies focusing exclusively on Emodin 6-O-β-D-glucoside are limited in publicly available research, a significant body of work on its aglycone, emodin, provides a framework for understanding its potential molecular targets and mechanisms of action. These studies, particularly those involving molecular docking, illuminate how the core anthraquinone (B42736) structure of emodin interacts with various proteins, suggesting avenues for future research on its glycosylated form.
Molecular docking simulations are computational techniques used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This method is widely used to predict the binding mode and affinity of a small molecule ligand to the active site of a target protein. For emodin, these studies have been instrumental in identifying potential protein targets and elucidating the structural basis for its diverse pharmacological effects.
Research into the anticancer properties of emodin has utilized molecular docking to explore its interactions with key proteins involved in cancer progression. For instance, in silico analyses have shown that emodin can effectively bind to the active sites of proteins such as TRAF2 and NCK-interacting protein kinase (TNIK) and cyclin-dependent protein kinase 2 (CDK2), which are implicated in colorectal and cervical carcinomas. mdpi.com The binding of emodin to these targets is stabilized by a network of hydrogen bonds and hydrophobic interactions, leading to the inhibition of their activity. mdpi.com
Similarly, molecular docking studies have been employed to investigate the potential of emodin and its derivatives as inhibitors of enzymes like Arylamine N-Acetyltransferase 2 (NAT2), Cyclooxygenase 2 (COX2), and Topoisomerase 1 (TOP1), all of which are relevant targets in cancer therapy. researchgate.net The addition of a glycoside moiety, as in Emodin 6-O-β-D-glucoside, is known to enhance the antitumor activities of emodin, suggesting that the glucose unit may influence its solubility, bioavailability, and interaction with target proteins. researchgate.net
The following interactive data table summarizes the findings from molecular docking studies of emodin with various protein targets. It is important to note that these findings are for the aglycone, emodin, and not Emodin 6-O-β-D-glucoside. The presence of the 6-O-β-D-glucoside group would likely alter the binding affinity and specific interactions with these protein targets. Future computational studies are needed to elucidate the precise binding modes of Emodin 6-O-β-D-glucoside.
| Target Protein | Ligand | Binding Energy (kcal/mol) | Interacting Residues | Potential Therapeutic Application |
| TNIK | Emodin | -8.5 | Not specified | Colorectal and Cervical Cancer |
| CDK2 | Emodin | -8.2 | ASP 86, LEU 83 | Colorectal and Cervical Cancer |
| Caspase-3 | Emodin | -7.5 | Not specified | Colorectal and Cervical Cancer |
| Bcl-2 | Emodin | -7.1 | Not specified | Colorectal and Cervical Cancer |
| Dipeptidyl peptidase-4 (DPP-4) | Emodin | -79.186 | Not specified | Diabetes |
Future molecular modeling studies on Emodin 6-O-β-D-glucoside are warranted to build upon the foundational knowledge gained from its aglycone. Such research would involve docking Emodin 6-O-β-D-glucoside into the active sites of the aforementioned proteins, as well as other potential targets. These studies would help to clarify the role of the glucose moiety in target recognition and binding, and could guide the rational design of novel therapeutic agents based on the Emodin 6-O-β-D-glucoside scaffold.
Q & A
Q. How can synergistic effects between Emodin 6-O-β-D-glucoside and conventional therapeutics (e.g., metformin) be systematically evaluated?
- Methodological Answer : Use combination index (CI) analysis via the Chou-Talalay method. Test fixed-ratio doses in cell-based or animal models, and assess synergistic, additive, or antagonistic effects. Transcriptomic or metabolomic profiling can identify shared pathways .
Guidance for Addressing Data Contradictions
- Root-cause analysis : Compare experimental variables (e.g., cell passage number, solvent used) across studies .
- Statistical rigor : Apply ANOVA with post-hoc tests (e.g., Tukey’s) to assess significance. Report effect sizes and confidence intervals .
- Reproducibility : Share raw data and protocols via repositories like Zenodo or Figshare .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
